

Spectral Properties: A Head-to-Head Comparison

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Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661

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ATTO 565 and Rhodamine B are both bright, orange-fluorescent dyes. However, they exhibit key differences in their spectral characteristics, which are summarized in the table below. These differences can have a substantial effect on signal brightness, photostability, and overall performance in fluorescence-based assays.

Spectral Property	ATTO 565	Rhodamine B
Excitation Maximum (λ_{ex})	563-564 nm[1][2][3][4][5]	545-553 nm[6][7][8]
Emission Maximum (λ_{em})	590-592 nm[1][2][3][4][5]	566-567 nm[6][7]
Molar Extinction Coefficient (ϵ)	120,000 cm ⁻¹ M ⁻¹ [1][2][3][4][9][10][11]	~106,000 cm ⁻¹ M ⁻¹ (in ethanol/methanol)[12][13][14]
Fluorescence Quantum Yield (Φ)	0.90[1][3][10][15]	0.31 (in water)[16], 0.49-0.70 (in ethanol)[12][17][18]
Fluorescence Lifetime (τ)	4.0 ns[1][10]	Not consistently reported

ATTO 565, a rhodamine derivative, is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][15][19] Its NHS ester derivative is commonly used for labeling proteins and antibodies.[20] Rhodamine B, a more traditional fluorescent dye, is also widely used as a tracer dye in water and for staining in biological applications.[17]

A key advantage of **ATTO 565** is its remarkably high fluorescence quantum yield of 0.90, indicating a very efficient conversion of absorbed light into emitted fluorescence.^{[1][3][10][15]} In contrast, the quantum yield of Rhodamine B is highly dependent on the solvent, ranging from 0.31 in water to higher values in ethanol.^{[12][16][17][18]} The high molar extinction coefficient of **ATTO 565** further contributes to its brightness.^{[1][2][3][9][10]}

ATTO dyes, including **ATTO 565**, are known for their enhanced photostability compared to many other fluorescent dyes.^{[19][21]} This increased stability under prolonged irradiation makes **ATTO 565** particularly suitable for demanding applications like single-molecule detection and high-resolution microscopy.^{[19][20]}

Experimental Protocols

To empirically compare the spectral properties and photostability of **ATTO 565** and Rhodamine B, the following general protocols can be adapted.

Measurement of Spectral Properties

Objective: To determine and compare the excitation and emission spectra, and the relative quantum yield of **ATTO 565** and Rhodamine B.

Materials:

- **ATTO 565** and Rhodamine B stock solutions of known concentration (e.g., in ethanol or PBS)
- Spectrofluorometer
- Quartz cuvettes
- Appropriate solvent (e.g., ethanol or PBS, pH 7.4)

Procedure:

- **Sample Preparation:** Prepare a series of dilutions of each dye in the chosen solvent. The final concentration should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

- **Absorbance Measurement:** Measure the absorbance spectrum of each dilution using a spectrophotometer to determine the exact absorbance at the excitation wavelength.
- **Excitation Spectrum Measurement:** For each dye solution, set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths. The resulting spectrum will show the optimal excitation wavelength.
- **Emission Spectrum Measurement:** Excite each dye solution at its determined excitation maximum and scan a range of emission wavelengths. This will yield the fluorescence emission spectrum.
- **Relative Quantum Yield Calculation:** The relative quantum yield can be calculated using a reference standard with a known quantum yield (e.g., Fluorescein). The following equation is used:

$$\Phi_{\text{sample}} = \Phi_{\text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (n_{\text{sample}} / n_{\text{ref}})^2$$

Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Photostability Assay

Objective: To compare the photostability of **ATTO 565** and Rhodamine B under continuous illumination.

Materials:

- **ATTO 565** and Rhodamine B solutions of equal optical density at their respective excitation maxima
- Fluorescence microscope equipped with a suitable laser line and a sensitive camera
- Image analysis software

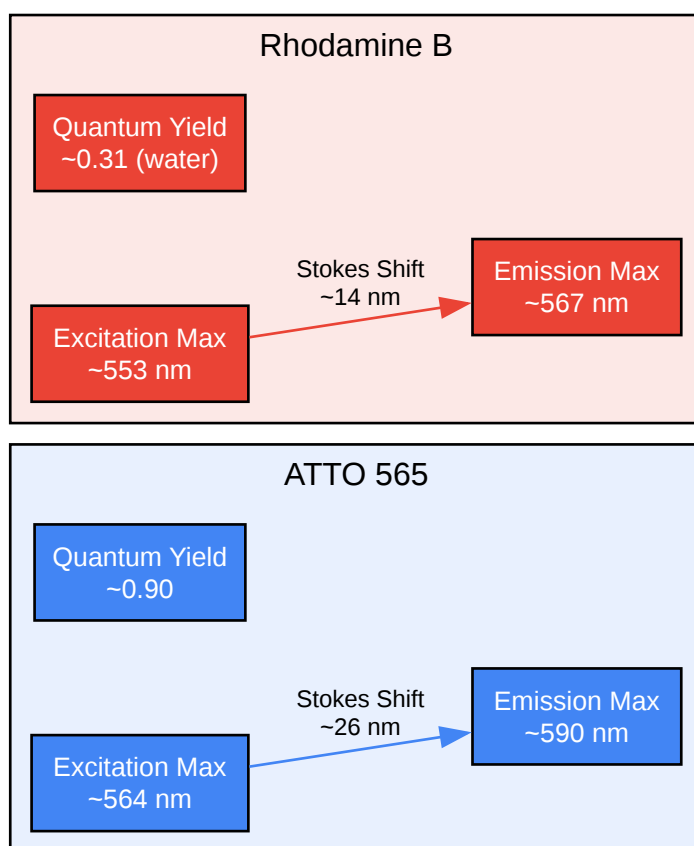
Procedure:

- **Sample Preparation:** Prepare thin samples of each dye solution (e.g., mounted on a microscope slide).

- Image Acquisition:
 - Focus on the sample and adjust the illumination intensity and camera settings to obtain a good signal-to-noise ratio.
 - Acquire a time-lapse series of images under continuous laser illumination. Use the same illumination power and exposure time for both dyes.
- Data Analysis:
 - Using image analysis software, measure the mean fluorescence intensity of a region of interest for each image in the time series.
 - Plot the normalized fluorescence intensity as a function of time for both dyes.
 - The dye that retains its fluorescence for a longer period is considered more photostable. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be calculated for a quantitative comparison.

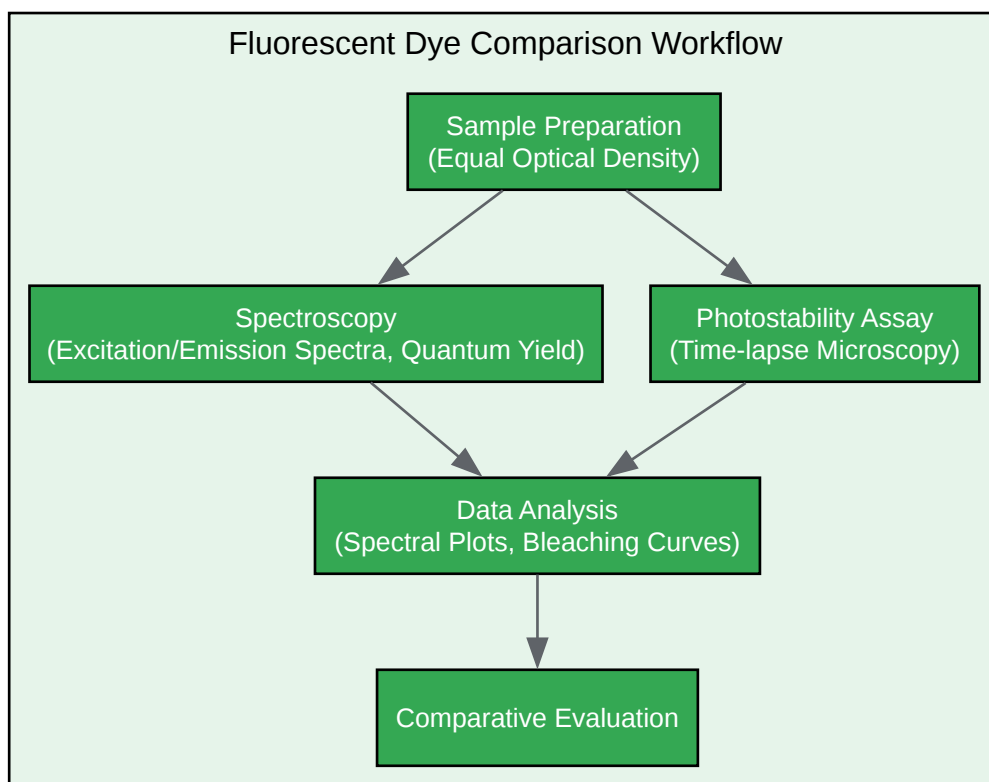
Visualizing the Comparison

To further illustrate the key differences and the experimental approach, the following diagrams are provided.



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Caption: Key Spectral Properties of **ATTO 565** vs. Rhodamine B.



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Caption: General Experimental Workflow for Comparing Fluorescent Dyes.

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